N-(9-Acetyl-6-oxo-6,9-dihydro-1H-purin-2-yl)isobutyramide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(9-Acetyl-6-oxo-6,9-dihydro-1H-purin-2-yl)isobutyramide typically involves the acetylation of guanine nucleosides. The process uses acetic anhydride and acetyl chloride as acetylating agents . The reaction conditions generally require a controlled environment with specific temperature and pH levels to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control systems to maintain the reaction conditions. The final product is then purified using techniques such as crystallization and chromatography to achieve the required purity levels.
Chemical Reactions Analysis
Types of Reactions
N-(9-Acetyl-6-oxo-6,9-dihydro-1H-purin-2-yl)isobutyramide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic medium.
Substitution: Halogens in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher acetylated derivatives, while reduction may produce deacetylated forms.
Scientific Research Applications
N-(9-Acetyl-6-oxo-6,9-dihydro-1H-purin-2-yl)isobutyramide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential role in DNA and RNA interactions.
Industry: Utilized in the production of pharmaceuticals and as a chemical intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of N-(9-Acetyl-6-oxo-6,9-dihydro-1H-purin-2-yl)isobutyramide involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can inhibit viral DNA polymerase, thereby preventing viral replication. This mechanism is similar to that of other antiviral agents like acyclovir .
Comparison with Similar Compounds
Similar Compounds
Acyclovir: An antiviral drug used to treat herpes simplex virus infections.
Ganciclovir: Another antiviral drug used to treat cytomegalovirus infections.
Valacyclovir: A prodrug of acyclovir with improved bioavailability.
Uniqueness
N-(9-Acetyl-6-oxo-6,9-dihydro-1H-purin-2-yl)isobutyramide is unique due to its specific acetylation pattern, which may confer distinct biochemical properties compared to other similar compounds
Properties
IUPAC Name |
N-(9-acetyl-6-oxo-1H-purin-2-yl)-2-methylpropanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O3/c1-5(2)9(18)14-11-13-8-7(10(19)15-11)12-4-16(8)6(3)17/h4-5H,1-3H3,(H2,13,14,15,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKJTWNWMCIGITN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.